molecular formula C8H8Cl2N2O2 B2627908 Ethyl 3-amino-4,6-dichloropicolinate CAS No. 2007908-60-1

Ethyl 3-amino-4,6-dichloropicolinate

Cat. No. B2627908
CAS RN: 2007908-60-1
M. Wt: 235.06
InChI Key: JJXQPLVVNNPVSZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,6-dichloropicolinate is a chemical compound with the CAS Number: 2007908-60-1 . It has a molecular weight of 235.07 and its IUPAC name is ethyl 3-amino-4,6-dichloropicolinate . It is usually stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Spectroscopic and Structural Studies

Ethyl 3-amino-4,6-dichloropicolinate and its derivatives have been studied extensively for their polymorphic forms, providing insights into their spectroscopic and structural properties. A study by Vogt et al. (2013) investigated two polymorphic forms of a compound related to ethyl 3-amino-4,6-dichloropicolinate, using spectroscopic and diffractometric techniques. This research highlighted the challenges in characterizing polymorphic forms due to their similar spectra and diffraction patterns. The study utilized capillary powder X-ray diffraction and detailed solid-state nuclear magnetic resonance (SSNMR) to observe subtle structural differences, alongside various molecular spectroscopic methods, such as infrared, Raman, UV–visible, and fluorescence spectroscopy (Vogt et al., 2013).

Photovoltaic Properties and Applications

Ethyl 3-amino-4,6-dichloropicolinate derivatives have shown potential in the field of photovoltaics. Zeyada et al. (2016) reported on the photovoltaic properties of certain derivatives, exploring their use in organic–inorganic photodiode fabrication. The study detailed the absorbance of the derivatives, their electrical properties, and their behavior under illumination conditions. The presence of specific substitution groups was found to improve diode parameters, indicating the potential of these compounds in photovoltaic applications (Zeyada et al., 2016).

Synthesis and Reactivity Studies

The synthesis and reactivity of ethyl 3-amino-4,6-dichloropicolinate and its derivatives have been a subject of interest in various studies. Bekircan and Bektaş (2008) synthesized Schiff and Mannich bases from derivatives of the compound, revealing important information about their chemical structures through IR, 1H, and 13C-NMR data. This study underlines the diverse chemical reactivity and potential applications of these compounds in different chemical domains (Bekircan & Bektaş, 2008).

Safety and Hazards

Ethyl 3-amino-4,6-dichloropicolinate is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

ethyl 3-amino-4,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)7-6(11)4(9)3-5(10)12-7/h3H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXQPLVVNNPVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=N1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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